4-Ethoxy-3-fluoro-2-methylbenzaldehyde
Description
4-Ethoxy-3-fluoro-2-methylbenzaldehyde is a substituted benzaldehyde derivative with a unique substitution pattern: an ethoxy group (-OCH₂CH₃) at position 4, a fluorine atom (-F) at position 3, and a methyl group (-CH₃) at position 2. Its molecular formula is C₁₀H₁₁FO₂, with a molecular weight of 182.19 g/mol. This compound is structurally tailored to balance electronic and steric effects, making it valuable in pharmaceutical and agrochemical synthesis. The ethoxy group enhances lipophilicity, while the fluorine atom introduces electron-withdrawing properties, influencing reactivity in nucleophilic additions or coupling reactions.
For example, alkylation of a phenolic precursor (e.g., 3-fluoro-2-methyl-4-hydroxybenzaldehyde) with ethyl bromide under basic conditions, as described in for 4-(benzyloxy)-3-phenethoxybenzaldehyde, could be adapted .
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
4-ethoxy-3-fluoro-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO2/c1-3-13-9-5-4-8(6-12)7(2)10(9)11/h4-6H,3H2,1-2H3 |
InChI Key |
DPGRHSSDUGDKDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C=O)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where fluorine and ethoxy groups are introduced using appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the substitution reactions.
Industrial Production Methods
In industrial settings, the production of 4-Ethoxy-3-fluoro-2-methylbenzaldehyde may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. The compound is then purified using techniques like distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Ethoxy-3-fluoro-2-methylbenzoic acid.
Reduction: 4-Ethoxy-3-fluoro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-3-fluoro-2-methylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-fluoro-2-methylbenzaldehyde depends on its specific application. In chemical reactions, the ethoxy, fluoro, and methyl groups influence the reactivity and selectivity of the compound. For example, the electron-withdrawing fluoro group can stabilize reaction intermediates, while the ethoxy group can act as a leaving group in substitution reactions .
In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The specific pathways involved would depend on the structure-activity relationship of the compound and its analogs .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 4-Ethoxy-3-fluoro-2-methylbenzaldehyde and related benzaldehyde derivatives significantly influence their physicochemical properties and applications. Below is a comparative analysis supported by experimental and theoretical data.
Structural and Molecular Comparisons
Electronic and Steric Effects
Electron-Withdrawing vs. Electron-Donating Groups :
- The 3-fluoro substituent in the target compound is a strong electron-withdrawing group (EWG), deactivating the aromatic ring toward electrophilic substitution. In contrast, 4-(Difluoromethoxy)-3-methoxybenzaldehyde () combines the EWG OCHF₂ at C4 with an electron-donating methoxy group (-OCH₃) at C3, creating a polarized electronic environment .
- The 4-ethoxy group in the target compound is mildly electron-donating via resonance, balancing the electron-deficient ring caused by fluorine.
Steric Hindrance :
- The 2-methyl group in the target compound introduces moderate steric hindrance, which may slow down reactions at the aldehyde group but improve selectivity. In contrast, 4-Ethoxy-3-fluoro-2-isobutoxybenzaldehyde () has a bulkier isobutoxy group at C2, significantly reducing accessibility to the aldehyde in nucleophilic reactions .
Physicochemical Properties
Solubility :
- The target compound’s ethoxy and methyl groups enhance lipophilicity (predicted Log P ~2.5), making it more soluble in organic solvents than 2-Hydroxy-4-methoxybenzaldehyde (Log P ~1.2), which has a polar -OH group .
- 4-(Difluoromethoxy)-3-methoxybenzaldehyde () has a higher topological polar surface area (TPSA) due to multiple oxygen atoms, increasing its solubility in polar aprotic solvents .
Reactivity :
- The absence of a methyl group in 4-Ethoxy-3-fluorobenzaldehyde () allows faster aldehyde participation in condensation reactions compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
